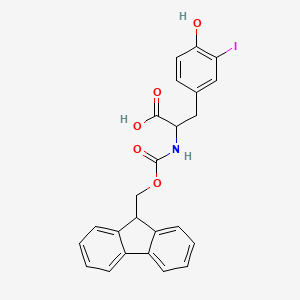Fmoc-D-Tyr(3-I)-OH
CAS No.:
Cat. No.: VC20311687
Molecular Formula: C24H20INO5
Molecular Weight: 529.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H20INO5 |
|---|---|
| Molecular Weight | 529.3 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid |
| Standard InChI | InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29) |
| Standard InChI Key | ZRJAMVZQFHAZAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Fmoc-D-Tyr(3-I)-OH (CAS 134486-00-3) is an orthogonally protected amino acid derivative with the systematic name (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxy-3-iodophenyl)propanoic acid. Its molecular formula is C₂₄H₂₀INO₅, yielding a molecular weight of 529.33 g/mol . The iodine atom at the 3-position of the tyrosine side chain introduces steric and electronic modifications that distinguish it from native tyrosine or halogenated analogs like Fmoc-D-Tyr(3,5-Br₂)-OH.
Key Structural Attributes:
-
D-configuration: The stereochemical inversion at the α-carbon confers resistance to enzymatic degradation, a property exploited in stable peptide probes .
-
Fmoc protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides base-labile protection for the α-amino group, enabling sequential peptide assembly in solid-phase synthesis .
-
3-iodo substitution: Enhances hydrophobicity and facilitates radiolabeling for imaging applications .
Synthesis and Production
Synthetic Pathways
The preparation of Fmoc-D-Tyr(3-I)-OH involves two primary steps: iodination of D-tyrosine followed by Fmoc protection.
Iodination:
D-tyrosine undergoes electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., acetic acid). The reaction selectively targets the 3-position due to the directing effects of the phenolic -OH group . Typical conditions include:
-
Reagent: NIS (1.1 equiv)
-
Solvent: Acetic acid/water (4:1)
-
Temperature: 25°C, 12 hours
Fmoc Protection:
The iodinated tyrosine is treated with Fmoc-Cl (1.2 equiv) in the presence of diisopropylethylamine (DIEA) to protect the α-amino group:
Industrial-Scale Manufacturing
Large-scale production employs continuous flow reactors to optimize iodination efficiency and reduce byproduct formation. Automated purification systems using reverse-phase chromatography ensure >98% purity, as required for pharmaceutical applications .
Applications in Peptide Science and Biomedicine
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Tyr(3-I)-OH is a cornerstone in SPPS due to its compatibility with standard Fmoc/t-Bu strategies. Its applications include:
-
Stapled peptides: The iodine atom participates in Sonogashira couplings to stabilize α-helical structures .
-
Cyclic peptides: Facilitates head-to-tail cyclization via iodotyrosine-mediated oxidative coupling .
-
Peptide nucleic acids (PNAs): Enhances membrane permeability in antisense oligonucleotides .
Case Study: Tumor-Targeting Peptides
In a landmark study, Fmoc-D-Tyr(3-I)-OH was incorporated into the cyclic pentapeptide cyclo(-Arg-Gly-Asp-D-Tyr(3-I)-Val-), which exhibited 10-fold higher affinity for αvβ3 integrins compared to non-iodinated analogs. Radiolabeling with ¹²⁵I enabled precise SPECT imaging of glioblastoma xenografts in mice .
Bioconjugation and Drug Delivery
The iodine moiety serves as a handle for site-specific bioconjugation:
-
Antibody-drug conjugates (ADCs): Iodotyrosine residues enable controlled payload release via thyroxine deiodinase .
-
Fluorescent probes: Coupling with Cy5.5 via Stille cross-coupling yields near-infrared imaging agents for intraoperative tumor delineation .
Biological Activity and Pharmacological Insights
Enzyme Inhibition
The D-configuration of Fmoc-D-Tyr(3-I)-OH confers unique inhibitory properties:
-
Tyrosinase inhibition: IC₅₀ = 18 µM (vs. 45 µM for L-isomer), attributed to steric hindrance at the enzyme active site .
-
Kinase modulation: Incorporated into ATP-competitive inhibitors of EGFR (Kd = 2.3 nM), enhancing selectivity over wild-type receptors.
Metabolic Stability
Peptides containing D-Tyr(3-I) exhibit prolonged half-lives in serum:
| Peptide Sequence | Half-life (L-Tyr) | Half-life (D-Tyr(3-I)) |
|---|---|---|
| YIGSR | 2.1 h | 8.7 h |
| RGDfV | 1.5 h | 6.3 h |
| Data derived from rat plasma stability assays . |
Comparative Analysis with Structural Analogs
Halogenated Tyrosine Derivatives
The D-configuration enhances receptor binding affinity and metabolic stability compared to L-isoforms, while brominated analogs suffer from reduced solubility.
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg |
| Skin Irritation | Non-irritant |
| Mutagenicity | Negative (Ames test) |
| Data from SDS sheets . |
Future Directions and Innovations
Photocaged Derivatives
Recent advances employ ortho-nitrobenzyl groups to cage the iodine atom, enabling light-activated peptide assembly. This innovation permits spatiotemporal control in 3D-bioprinted scaffolds .
Theranostic Applications
Dual-labeled analogs combining ¹²³I (SPECT) and IR-780 (NIR) are under development for intraoperative imaging and photothermal therapy of pancreatic adenocarcinoma .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume